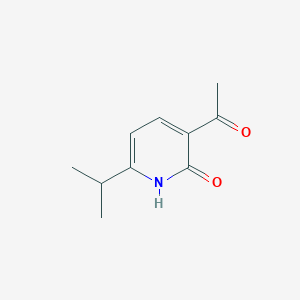
3-acetyl-6-propan-2-yl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by the presence of a pyridinone ring substituted with an acetyl group at the 3-position and an isopropyl group at the 6-position. Pyridinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-propan-2-yl-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxylic acid with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is isolated using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-6-propan-2-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The acetyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
3-acetyl-6-propan-2-yl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-1H-pyridin-2-one: Lacks the isopropyl group at the 6-position.
6-propan-2-yl-1H-pyridin-2-one: Lacks the acetyl group at the 3-position.
3-acetyl-6-methyl-1H-pyridin-2-one: Has a methyl group instead of an isopropyl group at the 6-position.
Uniqueness
3-acetyl-6-propan-2-yl-1H-pyridin-2-one is unique due to the presence of both the acetyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties that are not observed in similar compounds.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-acetyl-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-5-4-8(7(3)12)10(13)11-9/h4-6H,1-3H3,(H,11,13) |
InChI Key |
XNQONXLFLFRUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















